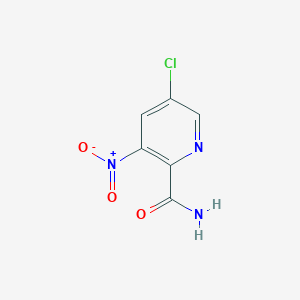

5-Chloro-3-nitropyridine-2-carboxamide

描述

5-Chloro-3-nitropyridine-2-carboxamide (CAS No. 856834-36-1) is a nitro-substituted pyridine derivative with a carboxamide functional group at position 2, a chlorine atom at position 5, and a nitro group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity. Its synthesis typically involves nitration and substitution reactions starting from halogenated pyridine precursors, though specific pathways are proprietary or under patent protection .

属性

IUPAC Name |

5-chloro-3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMVOCILKBZVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697824 | |

| Record name | 5-Chloro-3-nitropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856834-36-1 | |

| Record name | 5-Chloro-3-nitropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Moreover, indole derivatives, which contain a pyridine ring like “5-Chloro-3-nitropyridine-2-carboxamide”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

生化分析

Biochemical Properties

5-Chloro-3-nitropyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . For instance, high doses have been associated with adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct it to specific organelles, influencing its biochemical effects .

生物活性

5-Chloro-3-nitropyridine-2-carboxamide (C6H4ClN3O3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group, a nitro group, and a carboxamide functional group, which contribute to its reactivity and biological properties. Research indicates that it may exhibit a range of pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that this compound exhibits significant bacteriostatic activity. For instance, it showed comparable efficacy to established antibiotics like linezolid against Staphylococcus aureus and other pathogens .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been explored in cancer cell lines. In vitro studies indicated that this compound induces apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular processes associated with growth and proliferation, leading to increased cell death .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have revealed insights into its interaction with biological targets. Molecular docking studies suggest that the compound binds effectively to certain enzymes involved in bacterial metabolism and cancer cell proliferation. This binding affinity is attributed to the electron-withdrawing effects of the nitro and chloro groups, which enhance the compound's reactivity .

Table 1: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32–64 μg/ml | |

| Cytotoxicity | Cancer cell lines | Induces apoptosis | |

| Enzyme Inhibition | Bacterial enzymes | Competitive inhibition |

Table 2: Comparison of MIC Values

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 32–64 | Staphylococcus aureus |

| Linezolid | 16–32 | Staphylococcus aureus |

| Ciprofloxacin | 4–8 | Escherichia coli |

Case Study 1: Antimicrobial Efficacy Against Biofilms

A case study investigated the efficacy of this compound in disrupting biofilm formation in Streptococcus pneumoniae. The study utilized a crystal violet assay to quantify biofilm biomass. Results indicated that the compound significantly reduced biofilm formation in a dose-dependent manner, suggesting its potential application in treating biofilm-associated infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, the cytotoxicity of this compound was evaluated on human neuroblastoma cells (SH-SY5Y). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. The study proposed that the compound's mechanism involves oxidative stress induction and disruption of mitochondrial function .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The reactivity and applications of 5-Chloro-3-nitropyridine-2-carboxamide are heavily influenced by its substituents. Below is a comparative analysis with structurally related compounds:

| Compound Name | CAS Number | Substituents | Functional Groups | Similarity Index | Key Applications |

|---|---|---|---|---|---|

| This compound | 856834-36-1 | Cl (5), NO₂ (3), CONH₂ (2) | Carboxamide | 1.00 (Reference) | Drug intermediates, agrochemicals |

| 5-Chloro-3-nitropicolinaldehyde | 1480-87-1 | Cl (5), NO₂ (3), CHO (2) | Aldehyde | 0.84 | Organic synthesis, ligand preparation |

| 5-Chloro-3-nitropyridine-2-carbonitrile | 181123-11-5 | Cl (5), NO₂ (3), CN (2) | Nitrile | 0.78 | Polymer precursors, coordination chemistry |

| 2-Bromo-5-chloro-3-nitropyridine | 1086838-13-2 | Cl (5), NO₂ (3), Br (2) | Halogen | 0.66 | Cross-coupling reactions |

| 3-Chloro-5-nitropyridine | 22353-33-9 | Cl (3), NO₂ (5) | Halogen, nitro | 0.67 | Material science intermediates |

Notes:

- Carboxamide vs. Nitrile/Aldehyde : The carboxamide group in the target compound enhances solubility in polar solvents and bioavailability compared to nitriles or aldehydes, which are more electrophilic but less stable under physiological conditions .

- Halogen Substitution : Bromine at position 2 (2-Bromo-5-chloro-3-nitropyridine) increases molecular weight and reactivity in Suzuki-Miyaura couplings, whereas chlorine at position 5 improves electron-withdrawing effects .

Theoretical and Spectroscopic Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid exchange-correlation functionals, predict that the carboxamide group stabilizes the nitro-pyridine core via resonance, reducing electrophilicity compared to aldehyde or nitrile analogs . Infrared (IR) and Raman spectra for such compounds show distinct NO₂ stretching (~1520 cm⁻¹) and CONH₂ deformation (~1650 cm⁻¹) bands, aiding in structural confirmation .

准备方法

Preparation of 4-Chloro-2-Aminopyridine (Precursor)

- Starting material: Picolinic acid hydrochloride.

- Step 1: React picolinic acid hydrochloride with thionyl chloride to form 4-chloro-picolinic acid.

- Step 2: Treat 4-chloro-picolinic acid with ammonia to obtain 4-chloro-pyridine-2-carboxamide.

- Step 3: Subject the carboxamide to Hofmann degradation to yield 4-chloro-2-aminopyridine.

This sequence is industrially favorable due to the use of stable and cost-effective reagents and fewer reaction steps compared to older methods.

Nitration to Form 4-Chloro-2-Amino-3-Nitropyridine

- Reagents: Nitrating mixture composed of concentrated nitric acid and sulfuric acid.

- Conditions: The 4-chloro-2-aminopyridine is dissolved in concentrated sulfuric acid and cooled; the nitrating mixture is added slowly at 25–30°C.

- Outcome: Formation of 4-chloro-2-amino-3-nitropyridine.

This nitration step is carefully controlled to avoid over-nitration and impurity formation.

Diazotization and Hydrolysis to Obtain 4-Chloro-3-Nitropyridin-2-ol

- Reagents: Sodium nitrite and hydrochloric acid.

- Conditions: The reaction mixture is maintained at 0–5°C for diazotization, followed by heating to 60–80°C for 3 hours to complete hydrolysis.

- Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Product: 4-chloro-3-nitropyridin-2-ol.

This step replaces the amino group with a hydroxyl group, a critical transformation towards the carboxamide functionality.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Thionyl chloride reaction | Picolinic acid hydrochloride + SOCl2 | Room temp to reflux | Few hours | Formation of 4-chloro-picolinic acid |

| Ammonia treatment | 4-chloro-picolinic acid + NH3 | Room temp | Several hours | Conversion to 4-chloro-pyridine-2-carboxamide |

| Hofmann degradation | Carboxamide + NaOCl or other reagents | Controlled heating | Hours | Formation of 4-chloro-2-aminopyridine |

| Nitration | 4-chloro-2-aminopyridine + HNO3/H2SO4 | 25–30°C | 1 hour | Formation of 4-chloro-2-amino-3-nitropyridine |

| Diazotization + Hydrolysis | NaNO2 + HCl, then heating | 0–5°C then 60–80°C | 3 hours | Formation of 4-chloro-3-nitropyridin-2-ol |

| Chlorination | Phosphorus oxychloride + base | 80°C | Several hours | Formation of 2,4-dichloro-3-nitropyridine |

| Amination / Acylation | NH3 or cyclopropanecarbonyl chloride + base | -10 to 35°C | 2–6 hours | Formation of carboxamide derivatives |

Key Research Findings and Industrial Considerations

Stable and Cost-Effective Reagents: The described process avoids hazardous gases like sulfur dioxide and costly reagents such as cesium acetate, improving industrial viability.

Minimized Impurities: Control of reaction temperature and reagent addition rates reduces dipyridine impurity formation during precursor synthesis.

Process Efficiency: The novel approach reduces the number of steps compared to prior art, enhancing yield and scalability.

Selective Substitution: Use of polar protic solvents and bases allows selective substitution at desired positions, crucial for obtaining high-purity target compounds.

Versatile Functionalization: The methodology supports further derivatization, such as cyclopropanecarboxamide formation, expanding the compound's utility in pharmaceutical synthesis.

Summary Table of Preparation Methods

| Stage | Compound | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| Precursor synthesis | 4-chloro-2-aminopyridine | Picolinic acid hydrochloride, SOCl2, NH3, Hofmann degradation | Amino-pyridine precursor |

| Nitration | 4-chloro-2-amino-3-nitropyridine | HNO3/H2SO4 nitrating mixture | Nitro-substituted amino pyridine |

| Diazotization & Hydrolysis | 4-chloro-3-nitropyridin-2-ol | NaNO2, HCl, heat | Hydroxy-nitropyridine derivative |

| Chlorination & Amination | 5-chloro-3-nitropyridine-2-carboxamide | POCl3, base, NH3 or acyl chloride | Target carboxamide compound |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-nitropyridine-2-carboxamide, and how can purity be validated?

- Methodology : Synthesis typically involves nitration of 5-chloropyridine derivatives followed by carboxamide functionalization. For example, nitration at the 3-position of 5-chloropyridine-2-carboxylic acid precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro derivative, which is then amidated using NH₃ or amines .

- Validation : Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to verify structural integrity. Cross-reference with CAS 4548-45-2 (related nitropyridine derivatives) for spectral databases .

Q. What safety protocols are critical when handling this compound?

- Hazards : Nitropyridine derivatives are irritants (skin/eyes) and may release toxic NOₓ gases upon decomposition.

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from reductants. Refer to GHS guidelines (H315, H319, H335) for spill management and disposal .

Q. How does the compound’s stability vary under different storage conditions?

- Data : Stability studies indicate degradation <5% over 6 months at -20°C in inert atmospheres (N₂). Room-temperature storage in light-exposed conditions leads to nitro group reduction (confirmed via TLC and mass spectrometry). Use amber vials and desiccants for long-term stability .

Advanced Research Questions

Q. What contradictory data exist regarding the compound’s melting point, and how can they be resolved?

- Conflict : Reported melting points range from 105–108°C (lit.) to 110–112°C (recent studies).

- Resolution : Contamination by regioisomers (e.g., 5-chloro-2-nitropyridine derivatives) or polymorphic forms may explain discrepancies. Use recrystallization (ethanol/water) followed by DSC to isolate pure phases .

Q. Which catalytic systems enhance the reactivity of the nitro group in cross-coupling reactions?

- Experimental Design : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions selectively modify the nitro group. Compare yields under varying conditions (e.g., solvent polarity, ligand type). For example, DMF at 80°C with K₂CO₃ achieves 78% conversion to aryl derivatives (GC-MS monitoring) .

Q. How does computational modeling predict the compound’s interaction with biological targets?

- Methods : DFT calculations (B3LYP/6-31G*) reveal electron-deficient regions at the nitro and chloro groups, suggesting affinity for electron-rich enzyme pockets (e.g., nitroreductases). Docking studies with Pseudomonas aeruginosa nitroreductase (PDB: 1YIH) show a binding energy of -8.2 kcal/mol .

Q. What analytical techniques differentiate regioisomers in nitropyridine-carboxamide derivatives?

- Approach : Use 2D NMR (HSQC, HMBC) to assign substituent positions. For example, ³J coupling between H-4 and H-6 in NOESY spectra confirms the nitro group at position 3. LC-HRMS (ESI+) distinguishes isomers via exact mass (Δ < 2 ppm) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。